molecular formula C15H19NO2 B1604701 (3S,7as)-tetrahydro-3-(1-methylethyl)-7a-phenylpyrrolo[2,1-b]oxazol-5(6H)-one CAS No. 88670-16-0

(3S,7as)-tetrahydro-3-(1-methylethyl)-7a-phenylpyrrolo[2,1-b]oxazol-5(6H)-one

Cat. No.: B1604701
CAS No.: 88670-16-0
M. Wt: 245.32 g/mol
InChI Key: USVVTHSUMLVZJC-UKRRQHHQSA-N
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Description

(3S,7as)-tetrahydro-3-(1-methylethyl)-7a-phenylpyrrolo[2,1-b]oxazol-5(6H)-one is a complex organic compound characterized by its unique tetrahydropyrrolo[2,1-b][1,3]oxazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,7as)-tetrahydro-3-(1-methylethyl)-7a-phenylpyrrolo[2,1-b]oxazol-5(6H)-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,7as)-tetrahydro-3-(1-methylethyl)-7a-phenylpyrrolo[2,1-b]oxazol-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring or the oxazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3S,7as)-tetrahydro-3-(1-methylethyl)-7a-phenylpyrrolo[2,1-b]oxazol-5(6H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it suitable for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (3S,7as)-tetrahydro-3-(1-methylethyl)-7a-phenylpyrrolo[2,1-b]oxazol-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3S,7aS)-7a-phenyl-3-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one
  • (3S,7aS)-7a-phenyl-3-ethyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one
  • (3S,7aS)-7a-phenyl-3-butyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one

Uniqueness

The uniqueness of (3S,7as)-tetrahydro-3-(1-methylethyl)-7a-phenylpyrrolo[2,1-b]oxazol-5(6H)-one lies in its specific stereochemistry and the presence of the propan-2-yl group

Properties

CAS No.

88670-16-0

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

(3S,7aR)-7a-phenyl-3-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one

InChI

InChI=1S/C15H19NO2/c1-11(2)13-10-18-15(9-8-14(17)16(13)15)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t13-,15-/m1/s1

InChI Key

USVVTHSUMLVZJC-UKRRQHHQSA-N

Isomeric SMILES

CC(C)[C@H]1CO[C@@]2(N1C(=O)CC2)C3=CC=CC=C3

SMILES

CC(C)C1COC2(N1C(=O)CC2)C3=CC=CC=C3

Canonical SMILES

CC(C)C1COC2(N1C(=O)CC2)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,7as)-tetrahydro-3-(1-methylethyl)-7a-phenylpyrrolo[2,1-b]oxazol-5(6H)-one
Reactant of Route 2
(3S,7as)-tetrahydro-3-(1-methylethyl)-7a-phenylpyrrolo[2,1-b]oxazol-5(6H)-one
Reactant of Route 3
(3S,7as)-tetrahydro-3-(1-methylethyl)-7a-phenylpyrrolo[2,1-b]oxazol-5(6H)-one
Reactant of Route 4
(3S,7as)-tetrahydro-3-(1-methylethyl)-7a-phenylpyrrolo[2,1-b]oxazol-5(6H)-one
Reactant of Route 5
(3S,7as)-tetrahydro-3-(1-methylethyl)-7a-phenylpyrrolo[2,1-b]oxazol-5(6H)-one
Reactant of Route 6
(3S,7as)-tetrahydro-3-(1-methylethyl)-7a-phenylpyrrolo[2,1-b]oxazol-5(6H)-one

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